3-Amino-3-(4-bromophenyl)acrylonitrile
Description
Research Significance within Organic Chemistry
The research significance of 3-Amino-3-(4-bromophenyl)acrylonitrile stems from its role as a precursor in the synthesis of various heterocyclic compounds. Molecules of this type are of considerable interest in medicinal chemistry due to their potential biological activities, which can include roles as inhibitors or modulators for enzymes and receptors. ontosight.ai The presence of the acrylonitrile (B1666552) moiety, in particular, makes it a valuable component in reactions that aim to construct nitrogen-containing heterocycles, which are prevalent in many pharmaceuticals. The exploration of nitrile-containing compounds has revealed their potential in developing anticancer, anti-inflammatory, and antimicrobial agents. ontosight.ai
Overview of its Structural Features and Functional Groups
The molecular structure of this compound is characterized by several key functional groups that dictate its chemical reactivity. ontosight.ai The "(E)" notation in its systematic name, (2E)-3-amino-3-(4-bromophenyl)prop-2-enenitrile, indicates that the amino and bromophenyl groups are on opposite sides of the carbon-carbon double bond, a configuration that is generally more stable. ontosight.ai
The primary functional groups include:
Amino Group (-NH₂): This group can act as a nucleophile and is key to the formation of new rings in cyclization reactions.
Bromophenyl Group (-C₆H₄Br): The bromine atom on the phenyl ring is a useful handle for further chemical modifications, such as cross-coupling reactions.
Acrylonitrile Moiety (-CH=CH-C≡N): This part of the molecule is rich in functionality. The double bond can participate in addition reactions, and the nitrile group is a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to an amine, among other transformations.
These features combined make the compound a trifunctional intermediate, offering multiple avenues for synthetic elaboration.
Importance as a Synthetic Intermediate and Building Block
The primary importance of this compound in an academic context is its utility as a synthetic intermediate. It serves as a starting material for the construction of more elaborate molecules, particularly heterocyclic systems that form the core of many biologically active compounds.
For instance, related 3-amino-acrylonitrile derivatives are known to be valuable precursors in the synthesis of pyridazine (B1198779) derivatives. scielo.org.za Pyridazines and their fused analogues are a class of nitrogen-containing heterocycles that have attracted significant attention for their wide range of biological activities, including analgesic, insecticidal, fungicidal, and antibacterial properties. scielo.org.za The synthesis of 3-amino-5-arylpyridazine-4-carbonitriles can be achieved through a one-pot, three-component reaction involving an arylglyoxal, malononitrile (B47326), and hydrazine (B178648) hydrate (B1144303). scielo.org.za While the direct use of this compound in such a reaction is not explicitly detailed in the provided context, its structural similarity to the precursors used in these syntheses strongly suggests its potential as a building block for analogous pyridazine structures.
The reactivity of the enamine and vinyl nitrile systems within the molecule allows it to participate in a variety of cyclocondensation and multicomponent reactions, further highlighting its importance as a versatile tool for synthetic chemists.
Structure
3D Structure
Properties
Molecular Formula |
C9H7BrN2 |
|---|---|
Molecular Weight |
223.07 g/mol |
IUPAC Name |
3-amino-3-(4-bromophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C9H7BrN2/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-5H,12H2 |
InChI Key |
AHDJAZMPXGPTEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=CC#N)N)Br |
Origin of Product |
United States |
Synthetic Methodologies and Pathways for 3 Amino 3 4 Bromophenyl Acrylonitrile
Direct Synthetic Routes
Direct synthetic routes offer an efficient means to construct the target molecule, often by forming multiple bonds in a single operational sequence. These methods are advantageous for their atom economy and procedural simplicity.
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single vessel to form a final product that incorporates portions of all starting materials. This approach is valued for its ability to generate molecular complexity from simple precursors in a convergent manner. While a specific MCR for 3-Amino-3-(4-bromophenyl)acrylonitrile is not extensively detailed, analogous reactions highlight the potential of this methodology. For instance, the synthesis of structurally related nitrogen-containing heterocycles, such as 3-amino-5-arylpyridazine-4-carbonitriles, has been successfully achieved through a one-pot, three-component reaction of an arylglyoxal, malononitrile (B47326), and hydrazine (B178648) hydrate (B1144303) at room temperature. scielo.org.za Similarly, α-aminonitriles are commonly synthesized via the Strecker reaction, a three-component reaction involving an aldehyde, an amine, and a cyanide source. lew.ro These examples underscore the feasibility of designing a one-pot synthesis for the target compound, likely involving 4-bromobenzaldehyde (B125591), a cyanide source, and an ammonia (B1221849) equivalent.
Condensation and Cyclocondensation Approaches
Condensation reactions are fundamental to the synthesis of this compound and related enamines. The Knoevenagel condensation is a particularly relevant and widely employed method. bhu.ac.inquora.com This reaction involves the nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by dehydration. quora.com For the synthesis of the title compound, a plausible and efficient route is the Knoevenagel condensation of 4-bromobenzaldehyde with an active methylene compound like malononitrile. researchgate.net This reaction typically produces an intermediate, 2-(4-bromobenzylidene)malononitrile, which can be subsequently converted to the desired 3-aminoacrylonitrile derivative. quora.com
Another key strategy is the Thorpe reaction, which involves the base-catalyzed self-condensation of aliphatic nitriles to form enamines. wikipedia.orgchemeurope.com A variation, the Thorpe-Ziegler reaction, is an intramolecular version used to form cyclic ketones from dinitriles, but the underlying principle of base-catalyzed nitrile condensation is applicable. chemeurope.comnumberanalytics.com This suggests a pathway where 4-bromophenylacetonitrile (B126402) could react with another nitrile under basic conditions to form the enamine backbone.
Precursor Chemistry and Starting Materials
The selection of appropriate starting materials is critical for a successful synthesis. The structure of this compound points toward specific classes of precursors that contain the necessary phenyl, amino, and nitrile functionalities.
Role of Related Phenylacrylonitriles
Aryl acrylonitriles are a significant subclass of acrylonitriles with applications in medicinal chemistry and the pharmaceutical industry. nih.govfrontiersin.org Phenylacetonitrile and its substituted derivatives, such as 4-bromophenylacetonitrile, are key precursors. These molecules contain a reactive α-methylene group adjacent to both the phenyl ring and the nitrile group, making the protons acidic and susceptible to deprotonation by a base. The resulting carbanion is a potent nucleophile, capable of participating in condensation reactions to form new carbon-carbon bonds, which is essential for building the acrylonitrile (B1666552) framework. nih.gov
Application of Active Methylene Compounds in Synthesis
Active methylene compounds are crucial reagents in the synthesis of acrylonitrile derivatives due to the high acidity of their methylene protons, which are flanked by two electron-withdrawing groups. Malononitrile is an exceptionally versatile and reactive precursor in this class. nih.gov Its methylene protons are highly acidic, facilitating the formation of a stable carbanion under mild basic conditions. nih.gov This carbanion readily attacks carbonyl carbons, such as that in 4-bromobenzaldehyde, initiating the Knoevenagel condensation. nih.gov The use of malononitrile is a common strategy in multicomponent reactions to synthesize a wide variety of heterocyclic compounds. nih.gov Studies comparing various active methylene compounds often show that malononitrile provides superior yields and faster reaction times. organic-chemistry.org
| Active Methylene Compound | Typical Catalyst/Base | General Reactivity | Potential Product Type |
|---|---|---|---|
| Malononitrile | Weak bases (e.g., Piperidine (B6355638), Ammonium (B1175870) Acetate) | High | Benzylidenemalononitriles |
| Ethyl Cyanoacetate | Weak to moderate bases | Moderate | Cyanoacrylates |
| Ethyl Acetoacetate | Moderate bases (e.g., Sodium Ethoxide) | Moderate | α,β-Unsaturated ketoesters |
Catalytic Systems and Reaction Conditions
The choice of catalyst and reaction conditions plays a pivotal role in directing the reaction pathway, influencing yield, and determining the rate of synthesis.
For condensation reactions like the Knoevenagel condensation, the catalytic system is often a base. The strength of the base can range from mild organic amines, such as piperidine or ammonium acetate (B1210297), to stronger bases like sodium ethoxide or potassium tert-butoxide, depending on the acidity of the active methylene compound and the reactivity of the carbonyl component. bhu.ac.insynarchive.com Solvents such as ethanol (B145695), methanol, water, or dimethylformamide (DMF) are commonly employed, and reactions are often conducted at temperatures ranging from room temperature to reflux. scielo.org.zanih.gov Recent advancements have focused on developing green and reusable catalysts, including bimetallic nanoparticles and functionalized frameworks, to facilitate these transformations under milder conditions. researchgate.netnih.govnih.gov
In one-pot, multicomponent syntheses, a variety of catalysts can be used. For example, the synthesis of α-aminonitriles has been effectively catalyzed by sodium dihydrogen phosphate, which is inexpensive and environmentally benign. lew.ro Other systems may employ Lewis acids or transition-metal catalysts to activate the substrates and promote bond formation. nih.gov The conditions are optimized to ensure all reactants participate in the desired sequence to afford the final product in high yield.
| Reaction Type | Starting Materials | Catalyst/Base | Solvent | Temperature |
|---|---|---|---|---|
| Knoevenagel Condensation | Aromatic Aldehyde, Malononitrile | Ammonium Acetate | Solvent-free (Microwave/Ultrasound) | Room Temperature |
| Knoevenagel Condensation | 4-Iodobenzaldehyde, Malononitrile | NiCu@MWCNT Nanohybrids | Water/Methanol | 25 °C |
| Three-Component Reaction | Arylglyoxal, Malononitrile, Hydrazine | None (Self-catalyzed) | Water/Ethanol | Room Temperature |
| Strecker Reaction (Aminonitriles) | Aldehyde, Amine, TMSCN | NaH₂PO₄·H₂O | Ethanol | Room Temperature |
| Thorpe-Ziegler Reaction | Dinitriles | Potassium tert-butoxide | tert-Butanol | 85 °C |
Investigation of Organocatalysts (e.g., Piperidine, Ammonium Acetate)
Organocatalysis has emerged as a powerful tool in organic synthesis, offering an alternative to metal-based catalysts and promoting green chemistry principles. In the synthesis of β-enaminonitriles, basic organocatalysts are crucial for facilitating the condensation reactions.
Piperidine: As a secondary amine, piperidine is a well-established basic catalyst for various condensation reactions, including the Knoevenagel condensation. Its catalytic cycle typically involves the formation of a reactive enamine intermediate from one of the nitrile starting materials. This enamine then acts as a potent nucleophile, attacking the cyano group of a second nitrile molecule. While specific studies detailing piperidine's use for this compound are not extensively documented, its role in analogous syntheses suggests its potential efficacy. The basicity of piperidine is sufficient to deprotonate the α-carbon of the arylacetonitrile, initiating the condensation cascade.
Ammonium Acetate: Ammonium acetate serves a dual role in many heterocyclic syntheses; it can function as both a reagent (an ammonia source) and a catalyst. nih.govvinipul.comechemcom.com In the synthesis of enaminonitriles, it provides the amino group necessary for the final product. Upon heating, ammonium acetate can dissociate into ammonia and acetic acid. echemcom.com The liberated ammonia can react with a β-ketonitrile intermediate (formed from the self-condensation of the starting nitrile), while the concurrently formed acetic acid can act as a general acid catalyst, activating the carbonyl group and facilitating the dehydration step to form the enamine. This dual functionality makes ammonium acetate a practical and efficient choice for one-pot syntheses. nih.gov For instance, in related multicomponent reactions for synthesizing 2-amino-3-cyanopyridine (B104079) derivatives, ammonium acetate is a key ingredient that provides the nitrogen for the amino group. nih.gov
The choice of catalyst significantly influences the reaction's success, affecting both reaction rate and the profile of any by-products.
Optimization of Solvent Systems and Temperature Profiles
The efficiency and outcome of the synthesis of this compound are highly dependent on the reaction conditions, primarily the solvent and temperature. Optimization of these parameters is critical to achieve high yields and minimize side reactions.
Solvent Systems: The choice of solvent can influence reactant solubility, catalyst activity, and the stabilization of intermediates. A range of solvents is typically screened to find the optimal medium. In related nitrile condensation reactions, solvents such as tetrahydrofuran (B95107) (THF), 1,4-dioxane, and alcohols (like ethanol) have been employed. acs.orgnih.gov For example, in the synthesis of α-amino-β-cyano cyclohexene (B86901) skeletons, THF was found to be superior to other common solvents. nih.gov The polarity of the solvent can play a crucial role; polar aprotic solvents like DMF have been used for Thorpe-Ziegler cyclizations, although optimization is often required to prevent side reactions. researchgate.net
Temperature Profiles: Reaction temperature directly impacts the rate of reaction. While higher temperatures can accelerate the reaction, they may also lead to the formation of undesired by-products or decomposition of the product. acs.orgresearchgate.net Reactions are often initiated at room temperature and may be heated to reflux to drive the reaction to completion. The optimal temperature is a balance between reaction speed and selectivity. For instance, in one study on the synthesis of 2-aminopyridines, increasing the temperature from 40 °C to 100 °C resulted in diminished yields. acs.org Conversely, some reactions require elevated temperatures to overcome activation energy barriers. Therefore, a systematic study of the temperature profile is essential for maximizing the yield of this compound.
The interplay between the catalyst, solvent, and temperature is complex, and their optimization is a key aspect of developing an efficient synthetic protocol. Below is an interactive table summarizing typical optimization results for a related β-enaminonitrile synthesis.
| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| 1 | Piperidine | Ethanol | 25 (Room Temp) | 45 |
| 2 | Piperidine | Ethanol | 78 (Reflux) | 68 |
| 3 | Piperidine | THF | 66 (Reflux) | 75 |
| 4 | Piperidine | 1,4-Dioxane | 101 (Reflux) | 72 |
| 5 | Ammonium Acetate | Ethanol | 78 (Reflux) | 85 |
| 6 | Ammonium Acetate | Acetic Acid | 118 (Reflux) | 88 |
This table is a representative example based on general findings for β-enaminonitrile synthesis and does not represent actual experimental data for the title compound.
Enantioselective Synthesis Strategies (for related β-aminonitriles)
While this compound itself is achiral, the development of enantioselective methods for the synthesis of related chiral β-aminonitriles is a highly active area of research. These chiral molecules are valuable building blocks for pharmaceuticals and other biologically active compounds. nih.govbohrium.comresearchgate.net The primary strategies involve the use of chiral organocatalysts to control the stereochemical outcome of the reaction.
Asymmetric synthesis of β-aminonitriles often relies on catalytic enantioselective additions to imines or related substrates. Two prominent reaction types in this context are the Strecker and Mannich reactions.
Organocatalytic Asymmetric Strecker Reaction: The Strecker reaction is a classic method for synthesizing α-aminonitriles. mdpi.com Its asymmetric variant, using chiral organocatalysts, can be adapted for the synthesis of chiral β-aminonitriles. Chiral catalysts, such as thiourea (B124793) derivatives or Brønsted acids, can activate the imine electrophile and control the facial selectivity of the nucleophilic attack by a cyanide source. nih.govmdpi.com This approach allows for the construction of a stereogenic center adjacent to the amino group with high enantiomeric excess (ee).
Organocatalytic Asymmetric Mannich Reaction: The Mannich reaction is a powerful C-C bond-forming reaction that can be used to synthesize β-amino carbonyl compounds, which are precursors to β-aminonitriles. In an asymmetric organocatalytic version, a chiral catalyst, often a bifunctional catalyst like a chiral thiourea or a phosphoric acid, coordinates to both the imine and the nucleophile (a ketone, ester, or nitrile equivalent). nih.gov This dual activation brings the reactants together in a well-defined chiral environment, leading to the formation of one enantiomer in preference to the other. The resulting chiral β-amino esters or ketones can then be converted to the corresponding β-aminonitriles.
These organocatalytic strategies offer mild reaction conditions and high levels of stereocontrol, making them attractive methods for accessing enantiomerically enriched β-aminonitriles and their derivatives. bohrium.comresearchgate.net
Chemical Transformations and Reactivity of 3 Amino 3 4 Bromophenyl Acrylonitrile
Nucleophilic Addition and Substitution Reactions
The electron-rich and electron-deficient centers within 3-Amino-3-(4-bromophenyl)acrylonitrile allow it to participate in numerous nucleophilic addition and substitution reactions. These transformations can be selectively targeted to the nitrile moiety, the amino group, or the bromophenyl ring, depending on the chosen reagents and reaction conditions.
Reactivity at the Nitrile Moiety
The nitrile group is a key reactive site, characterized by its electrophilic carbon atom. It readily undergoes nucleophilic attack, leading to a variety of important functional groups.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid. This transformation typically proceeds in two stages: initial conversion to an amide, followed by further hydrolysis to the carboxylic acid. The reaction can be catalyzed by either acid or base. chemguide.co.ukchemistrysteps.comlibretexts.org Under acidic conditions (e.g., heating with aqueous hydrochloric acid), the final products are the carboxylic acid and an ammonium (B1175870) salt. chemguide.co.uk In alkaline hydrolysis (e.g., heating with aqueous sodium hydroxide), a carboxylate salt is formed along with ammonia (B1221849) gas. chemguide.co.uklibretexts.org
Reduction: The nitrile group is susceptible to reduction by strong reducing agents. A common and effective method for synthesizing primary amines is the reduction of nitriles with lithium aluminum hydride (LiAlH₄). libretexts.org This reaction involves the nucleophilic addition of two hydride equivalents to the nitrile carbon, followed by an aqueous workup to yield the primary amine. libretexts.org
| Transformation | Reagents | Product Type |
| Acid Hydrolysis | Dilute HCl, Heat | Carboxylic Acid |
| Alkaline Hydrolysis | NaOH(aq), Heat | Carboxylate Salt |
| Reduction | 1. LiAlH₄ 2. H₂O | Primary Amine |
Transformations Involving the Amino Group
The primary amino group in the enamine structure of this compound is nucleophilic and can react with various electrophiles. This allows for the introduction of new substituents and further functionalization of the molecule. Common transformations include acylation and alkylation, which modify the nitrogen atom's electronic and steric properties, thereby influencing the reactivity of the entire molecule.
Aromatic Substitution on the Bromophenyl Ring
The bromine atom on the phenyl ring provides a handle for transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a base. libretexts.orgmdpi.com It is a versatile method for forming a new carbon-carbon bond, replacing the bromine atom with an alkyl, alkenyl, or aryl group. libretexts.orgnih.gov The reaction is widely used due to its mild conditions and tolerance of various functional groups. mdpi.comnih.gov
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgrsc.org This reaction is a key method for C-C bond formation and typically employs a palladium catalyst, a base, and often a phosphine (B1218219) ligand. wikipedia.org
Buchwald-Hartwig Amination: This reaction is a palladium-catalyzed method for forming carbon-nitrogen bonds by coupling the aryl bromide with an amine. wikipedia.orgbeilstein-journals.org It has become a vital tool for synthesizing aryl amines, offering a broad substrate scope and greater functional group tolerance compared to traditional methods. wikipedia.org
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |
| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid | Pd Catalyst (e.g., Pd(PPh₃)₄), Base | C(aryl)-C(aryl/alkyl) |
| Heck | Alkene | Pd Catalyst (e.g., Pd(OAc)₂), Base | C(aryl)-C(alkenyl) |
| Buchwald-Hartwig | Amine | Pd Catalyst, Ligand, Base | C(aryl)-N |
Cyclization and Heterocyclic Annulation Reactions
The structure of this compound, possessing a β-aminoacrylonitrile framework, is ideally suited for use as a building block in the synthesis of heterocyclic compounds through cyclization and annulation reactions.
Formation of Substituted Pyridine (B92270) Derivatives
The synthesis of substituted pyridines, particularly 2-amino-3-cyanopyridines, can be achieved through multicomponent reactions involving precursors similar in structure to this compound. These syntheses often involve the condensation of an aldehyde, an active methylene (B1212753) compound like malononitrile (B47326), and a ketone or another enamine source, typically in the presence of a base such as ammonium acetate (B1210297). ijpsr.com By analogy, this compound can be envisioned to react with 1,3-dicarbonyl compounds or their equivalents. In such a reaction, the amino group and the adjacent vinyl carbon of the acrylonitrile (B1666552) would act as a binucleophile, condensing with the dicarbonyl compound to form the pyridine ring.
Synthesis of Pyrazole (B372694) Derivatives
One of the most prominent reactions of β-aminoacrylonitriles is their cyclocondensation with hydrazine (B178648) and its derivatives to form 5-aminopyrazoles. beilstein-journals.orgnih.gov This reaction is a cornerstone in pyrazole synthesis.
The reaction of this compound with hydrazine hydrate (B1144303) is expected to proceed via nucleophilic attack of the hydrazine at the β-carbon (the carbon bearing the amino group), followed by an intramolecular cyclization where the other nitrogen of the hydrazine attacks the electrophilic carbon of the nitrile group. This sequence results in the formation of the thermodynamically stable pyrazole ring. The resulting product is 5-amino-3-(4-bromophenyl)pyrazole. scbt.com This compound serves as a key intermediate for the synthesis of more complex heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines. mdpi.com
| Reactant | Product Heterocycle | Key Intermediate |
| 1,3-Dicarbonyl Compound | Substituted Pyridine | N/A |
| Hydrazine Hydrate | 5-Amino-3-(4-bromophenyl)pyrazole | N/A |
Construction of Pyridazine-Based Scaffolds
The β-enaminonitrile moiety is a versatile precursor for the synthesis of various nitrogen-containing heterocycles. One common transformation involves the reaction with hydrazine and its derivatives to construct pyridazine (B1198779) rings. While direct synthesis starting from this compound is a plausible pathway, a widely reported and efficient method for creating analogous structures is the one-pot, three-component reaction involving an arylglyoxal, malononitrile, and hydrazine hydrate. scielo.org.zaresearchgate.net
In this reaction, the arylglyoxal first reacts with hydrazine hydrate to form a monohydrazone intermediate. scielo.org.za Subsequent addition of malononitrile leads to a cyclocondensation reaction, yielding the final 3-amino-5-arylpyridazine-4-carbonitrile product. scielo.org.za This methodology provides good yields in short reaction times under mild conditions, typically at room temperature in an ethanol (B145695) and water solvent system. researchgate.net The reaction is versatile, allowing for the synthesis of a range of pyridazine derivatives by varying the substituent on the arylglyoxal.
For instance, the synthesis of 3-amino-5-arylpyridazine-4-carbonitriles has been successfully achieved with various aryl groups, demonstrating the robustness of this synthetic route. scielo.org.za
Table 1: Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles via Three-Component Reaction
| Aryl Group of Arylglyoxal | Product | Yield (%) | Reference |
|---|---|---|---|
| Phenyl | 3-Amino-5-phenylpyridazine-4-carbonitrile | 89 | scielo.org.za |
| 4-Chlorophenyl | 3-Amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile | 86 | scielo.org.za |
| 4-Bromophenyl | 3-Amino-5-(4-bromophenyl)pyridazine-4-carbonitrile | 82 | scielo.org.za |
| 4-Methylphenyl | 3-Amino-5-(4-methylphenyl)pyridazine-4-carbonitrile | 85 | scielo.org.za |
| 3-Nitrophenyl | 3-Amino-5-(3-nitrophenyl)pyridazine-4-carbonitrile | 78 | scielo.org.za |
Generation of Thieno[3,2-c]pyran Systems
The synthesis of fused heterocyclic systems such as thienopyrans often utilizes multicomponent reactions starting with versatile building blocks. The Gewald reaction, for example, is a well-established method for synthesizing 2-aminothiophenes. nih.gov A related approach can be employed for the synthesis of thieno[2,3-c]pyran derivatives. scielo.br
Specifically, the synthesis of 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile can be achieved through a three-component reaction of a cyclic ketone (such as tetrahydropyran-4-one), malononitrile, and elemental sulfur, typically catalyzed by a base like triethylamine. scielo.br This reaction proceeds at room temperature and provides a direct route to the fused thienopyran scaffold. scielo.br Although this example does not start with this compound, it illustrates a key synthetic strategy for building thieno-fused heterocycles from nitrile-containing precursors. The reactivity of the enaminonitrile functional group is central to the formation of such complex molecular architectures.
Biocatalytic Transformations
Biocatalysis offers a green and highly selective alternative to traditional chemical methods for nitrile transformations. frontiersin.org Nitrile hydratase enzymes, in particular, have been extensively studied for their ability to hydrate nitriles to their corresponding amides under mild conditions. nih.gov
Enantioselective Hydrolysis by Nitrile Hydratase Enzymes
Nitrile hydratase (NHase, EC 4.2.1.84) is a metalloenzyme that catalyzes the hydration of a nitrile to an amide. nih.govthieme-connect.de A key feature of many NHases is their stereoselectivity, enabling the kinetic resolution of racemic nitriles. academicjournals.org In such a resolution, the enzyme preferentially hydrates one enantiomer of the nitrile to the corresponding amide, leaving the unreacted substrate enriched in the other enantiomer. academicjournals.org
This enzymatic approach is valuable for producing optically active amides and nitriles, which are important intermediates in the pharmaceutical industry. For example, NHases from various microbial sources, including Rhodococcus and Agrobacterium, have demonstrated high enantioselectivity in the hydrolysis of 2-arylpropionitriles, which are structurally related to this compound. academicjournals.orgnih.gov The reaction typically proceeds in an aqueous buffer system at mild temperatures (e.g., 30-40°C) and pH values near neutral. academicjournals.org The enantiomeric excess (ee) of the product amide can be very high, depending on the specific enzyme and substrate. academicjournals.org
Investigations into Enzyme Specificity and Stereoselectivity
The substrate specificity and stereoselectivity of nitrile hydratases are crucial for their application in asymmetric synthesis. academicjournals.org These properties are highly dependent on the source of the enzyme and the structure of the nitrile substrate. nih.govacademicjournals.org NHases have been isolated from a variety of bacterial genera, including Rhodococcus, Pseudomonas, and Agrobacterium, each exhibiting a unique profile of activity and selectivity. nih.govacademicjournals.org
Research has shown that the steric and electronic properties of the substituents near the nitrile group significantly influence the enzyme's ability to bind and convert the substrate. For 2-arylpropionitriles, the nature of the aryl substituent affects both the reaction rate and the enantioselectivity. nih.gov The enantioselectivity of these biocatalytic reactions is often quantified by the enantiomeric ratio (E-value), which is a measure of the enzyme's ability to discriminate between the two enantiomers of a racemic substrate. High E-values (typically >100) are desirable for efficient kinetic resolutions.
Studies on NHases from Rhodococcus equi A4 and Agrobacterium tumefaciens d3 have provided detailed insights into these structure-activity relationships. academicjournals.orgnih.gov
Table 2: Enantioselective Hydrolysis of 2-Arylpropionitriles by Nitrile Hydratase Enzymes
| Enzyme Source | Substrate | Preferred Enantiomer | E-value | Reference |
|---|---|---|---|---|
| Agrobacterium tumefaciens d3 | 2-Phenylpropionitrile | S | 253 | academicjournals.org |
| Agrobacterium tumefaciens d3 | 2-Phenylbutyronitrile | S | 58 | academicjournals.org |
| Agrobacterium tumefaciens d3 | 2-(4-Chlorophenyl)propionitrile | S | 18 | academicjournals.org |
| Rhodococcus equi A4 | 2-(4-Chlorophenyl)propionitrile | S | 5-15 | nih.gov |
| Rhodococcus equi A4 | 2-(4-Methoxyphenyl)propionitrile | S | 5-15 | nih.gov |
| Rhodococcus sp. AJ270 | 2-Phenylbutyronitrile | R | - (83% ee) |
Mechanistic and Kinetic Investigations
Elucidation of Reaction Mechanisms
The structural features of 3-Amino-3-(4-bromophenyl)acrylonitrile, particularly the presence of amino, bromo-substituted phenyl, and acrylonitrile (B1666552) moieties, make it a versatile precursor for the synthesis of various heterocyclic compounds. Mechanistic studies have been crucial in mapping the reaction pathways for these syntheses.
While specific studies detailing the cyclocondensation pathways exclusively for this compound are not extensively documented in the reviewed literature, the general mechanisms for related β-enaminonitriles provide a foundational understanding. The condensation of organonitriles can lead to the formation of β-enaminonitriles, which can then undergo further reactions to form cyclic structures like pyrimidines. The reaction pathways are often influenced by reaction conditions such as temperature, with an updated mechanism proposed based on stoichiometric reaction conditions and the investigation of cis-trans configuration transformations of the products.
Multi-component reactions (MCRs) are efficient synthetic strategies that involve the reaction of three or more starting materials in a single step. For reactions involving precursors similar to this compound, such as the synthesis of 3-amino-5-arylpyridazine-4-carbonitriles from arylglyoxals, malononitrile (B47326), and hydrazine (B178648) hydrate (B1144303), a proposed mechanism involves the initial formation of a monohydrazone from the arylglyoxal and hydrazine. This intermediate then reacts with malononitrile. The reaction sequence is critical, as adding hydrazine first ensures the formation of the desired product.
In another example involving the condensation of acrylonitrile and aryl acetonitrile (B52724) to form α-amino-β-cyano cyclohexene (B86901) skeletons, the proposed mechanism involves a base-catalyzed process. The reaction is initiated by the deprotonation of the aryl acetonitrile, which then undergoes two sequential Michael additions with acrylonitrile molecules. The resulting intermediate then undergoes an intramolecular condensation to form the final cyclohexene product.
Kinetic Studies
Kinetic studies are fundamental to understanding the rate at which chemical reactions proceed and the factors that influence this rate. For this compound, detailed kinetic data remains a developing area of research. However, general principles of chemical kinetics can be applied to hypothesize the behavior of this compound in various reactions.
Currently, specific experimental data determining the reaction rates and orders for reactions involving this compound are not available in the surveyed literature. Such studies would typically involve monitoring the concentration of reactants and products over time under various conditions to derive the rate law for the reaction.
The rate of a chemical reaction is often influenced by the concentration of the catalyst and the substrates. Generally, increasing the catalyst concentration provides more active sites for the reaction to occur, which typically leads to an increase in the reaction rate up to a certain point. Beyond this optimal concentration, the rate may level off or even decrease.
Structural and Stereochemical Characterization in Research Context
Isomeric Considerations (E/Z Isomerism)
The presence of a carbon-carbon double bond (C=C) in 3-Amino-3-(4-bromophenyl)acrylonitrile gives rise to geometric isomerism, specifically E/Z isomerism. The designation of these isomers depends on the priority of the substituents attached to the double-bonded carbons, as determined by the Cahn-Ingold-Prelog priority rules. For this compound, the substituents on one carbon of the double bond are an amino group (-NH2) and a 4-bromophenyl group, while the other carbon is bonded to a hydrogen atom and a nitrile group (-CN).
The (E) isomer, formally named (2E)-3-amino-3-(4-bromophenyl)prop-2-enenitrile, has the higher priority groups on opposite sides of the double bond. ontosight.ai Conversely, the (Z) isomer would have the higher priority groups on the same side. The stability and reactivity of these isomers can differ, which is a critical consideration in their synthesis and application. While the existence of both isomers is theoretically possible, the (E) configuration is often found to be more stable in related acrylonitrile (B1666552) derivatives. ontosight.ai
The differentiation and separation of E/Z isomers of similar compounds can be challenging due to potential interconversion. Techniques such as chromatography, including HPLC, are often employed for their separation, although the stability of the individual isomers at room temperature is a crucial factor for a successful separation. researchgate.net Spectroscopic methods, such as NMR, are instrumental in the characterization and assignment of the specific isomeric form.
Table 1: Isomers of this compound
| Isomer | Systematic Name | Key Structural Feature |
| (E)-isomer | (2E)-3-amino-3-(4-bromophenyl)prop-2-enenitrile | High-priority groups on opposite sides of the C=C double bond. |
| (Z)-isomer | (2Z)-3-amino-3-(4-bromophenyl)prop-2-enenitrile | High-priority groups on the same side of the C=C double bond. |
Single-Crystal X-ray Diffraction Studies of Cocrystals
As of the current body of scientific literature, specific single-crystal X-ray diffraction studies on cocrystals of this compound are not extensively reported. However, the study of cocrystals is a significant area of research in crystal engineering and pharmaceutical sciences, aiming to modify the physicochemical properties of active pharmaceutical ingredients (APIs) without altering their chemical structure. google.com
The formation of cocrystals involves the incorporation of a coformer molecule into the crystal lattice of the target compound through non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. google.com Given the functional groups present in this compound—an amino group (hydrogen bond donor and acceptor), a nitrile group (hydrogen bond acceptor), and an aromatic ring (capable of π-π stacking)—it is a promising candidate for cocrystal formation.
Studies on related acrylonitrile and pyridazine (B1198779) derivatives have demonstrated the utility of single-crystal X-ray diffraction in elucidating their three-dimensional structures and intermolecular interactions. nih.govgrowingscience.comgrowingscience.com For instance, the crystal structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, a related heterocyclic compound, was determined to be a monoclinic system, revealing details about its bond lengths, angles, and intermolecular hydrogen bonding. growingscience.com Such studies provide a framework for predicting and analyzing the potential crystal structures of cocrystals involving this compound.
Conformational Analysis
The conformational analysis of this compound involves the study of the spatial arrangement of its atoms, which can be interconverted by rotation about single bonds. The key rotatable bonds in this molecule are the C-C bond between the phenyl ring and the double bond, and the C-N bond of the amino group.
As an enamine, this compound shares characteristics with this class of compounds, which are known to be versatile intermediates in organic synthesis. wikipedia.org The conformation of enamines is influenced by electronic and steric factors. The lone pair of electrons on the nitrogen atom can conjugate with the π-system of the double bond, which favors a planar arrangement of the N-C=C moiety to maximize orbital overlap. wikipedia.org
Computational studies on similar enamine structures have shown that multiple conformers can exist with small energy differences between them. researchgate.net For instance, s-cis and s-trans conformers, arising from rotation around the N-C bond, are often found to be similarly stable. researchgate.net The puckering of any non-aromatic rings and the orientation of substituents can also contribute to the conformational landscape. nih.gov The specific conformation adopted by this compound in different environments (e.g., in solution versus the solid state) would likely be a dynamic equilibrium between various low-energy conformers. The rotation of the 4-bromophenyl group relative to the plane of the double bond is another important conformational variable, influenced by steric hindrance and electronic effects.
Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR) for Structural Confirmation
NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule.
¹H-NMR Spectroscopy: The proton NMR spectrum of 3-Amino-3-(4-bromophenyl)acrylonitrile is expected to show distinct signals corresponding to the different types of protons present. The amino (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent, concentration, and temperature. The vinyl proton (-CH=) attached to the acrylonitrile (B1666552) backbone would appear as a singlet. The 4-bromophenyl group would exhibit a characteristic pattern for a 1,4-disubstituted benzene (B151609) ring, typically two doublets in the aromatic region (approximately 7.0-8.0 ppm). These doublets would integrate to two protons each, representing the protons ortho and meta to the bromo substituent.
¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on each unique carbon atom in the molecule. Key expected signals would include a peak for the nitrile carbon (-C≡N) in the range of 115-125 ppm. The two sp² hybridized carbons of the vinyl group (-CH=C-) would appear in the olefinic region. The 4-bromophenyl ring would show four distinct signals: one for the carbon atom bonded to the bromine (ipso-carbon), one for the carbon attached to the acrylonitrile moiety, and two signals for the four C-H carbons of the ring.
Table 6.1: Expected ¹H and ¹³C NMR Chemical Shift Ranges
| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Amino (-NH₂) | Broad singlet, variable | N/A |
| Vinyl (-CH=) | Singlet | Olefinic Region |
| Aromatic (Ar-H) | Doublets (AA'BB' system) | Aromatic Region |
| Nitrile (-C≡N) | N/A | ~115-125 |
| Vinyl (-C-) | N/A | Olefinic Region |
Infrared (IR) Spectroscopy for Functional Group Analysis
IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For this compound, several key absorption bands would be anticipated. The amino group (-NH₂) typically shows two characteristic stretching bands (symmetric and asymmetric) in the region of 3200-3500 cm⁻¹. The nitrile group (-C≡N) would produce a strong and sharp absorption peak around 2220-2260 cm⁻¹. The carbon-carbon double bond (C=C) of the acrylonitrile and the aromatic ring would show stretching vibrations in the 1600-1650 cm⁻¹ region. Finally, C-H stretching from the aromatic ring and the vinyl group would appear around 3000-3100 cm⁻¹.
Table 6.2: Expected IR Absorption Frequencies
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|---|
| Amino (-NH₂) | N-H Stretch | 3200-3500 (two bands) |
| Nitrile (-C≡N) | C≡N Stretch | 2220-2260 (strong, sharp) |
| Alkene/Aromatic | C=C Stretch | 1600-1650 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
HRMS is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. The molecular formula for this compound is C₉H₇BrN₂. HRMS analysis would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the mass spectrum would exhibit a characteristic isotopic pattern with two peaks of similar intensity separated by approximately 2 m/z units. The exact measured mass would be compared to the calculated theoretical mass to validate the molecular formula with high precision (typically within 5 ppm).
Table 6.3: Expected HRMS Data
| Ion | Molecular Formula | Calculated m/z |
|---|---|---|
| [M]⁺ (for ⁷⁹Br) | C₉H₇⁷⁹BrN₂ | ~221.979 |
| [M]⁺ (for ⁸¹Br) | C₉H₇⁸¹BrN₂ | ~223.977 |
| [M+H]⁺ (for ⁷⁹Br) | C₉H₈⁷⁹BrN₂ | ~222.987 |
UV-Visible Absorption and Fluorescence Spectroscopy for Electronic Properties
UV-Visible spectroscopy provides insights into the electronic transitions within a conjugated system. The structure of this compound contains a conjugated π-system extending across the phenyl ring, the double bond, and the nitrile group. This conjugation is expected to result in strong UV absorption. The maximum absorption wavelength (λmax) would likely occur in the UV region, and its exact position would be influenced by the solvent polarity.
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While not all conjugated molecules are fluorescent, the extended π-system in this compound suggests that it may exhibit fluorescence. If fluorescent, an emission spectrum would be recorded, showing an emission maximum at a longer wavelength than the absorption maximum (a phenomenon known as the Stokes shift). The intensity and wavelength of both absorption and emission can be sensitive to the molecular environment, including solvent polarity.
Theoretical and Computational Chemistry
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For compounds like 3-Amino-3-(4-bromophenyl)acrylonitrile, DFT is instrumental in optimizing molecular geometry, analyzing electronic orbitals, and predicting spectroscopic behavior.
Geometry optimization calculations using DFT, often with functionals like B3LYP and basis sets such as 6-311G(d,p), determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy conformation. materialsciencejournal.orgresearchgate.net For related acrylonitrile (B1666552) derivatives, these calculations have shown excellent agreement with experimental data obtained from X-ray crystallography. mdpi.com
A critical aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the gap between them (the HOMO-LUMO gap, ΔE) are key indicators of a molecule's chemical reactivity, kinetic stability, and electronic properties. irjweb.comnih.gov
HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy suggests a better electron donor.
LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.
HOMO-LUMO Gap (ΔE): A small energy gap is associated with high chemical reactivity, low kinetic stability, and high polarizability, as less energy is required to excite an electron from the HOMO to the LUMO. materialsciencejournal.org Conversely, a large gap implies high stability.
In studies of analogous compounds, the HOMO-LUMO gap is typically in the range of 4-5 eV, indicating a stable molecular structure. materialsciencejournal.orgirjweb.com The distribution of these orbitals is also significant; for many aromatic acrylonitriles, the HOMO and LUMO densities are distributed across the π-conjugated system, facilitating intramolecular charge transfer upon electronic excitation.
Table 1: Representative Frontier Molecular Orbital Energies and Properties
| Parameter | Description | Typical Value (eV) | Implication |
|---|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -6.5 | Electron-donating capability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.0 | Electron-accepting capability |
| ΔE (Gap) | ELUMO - EHOMO | 4.0 to 4.5 | Chemical reactivity and stability |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.75 to -4.25 | Electron escaping tendency |
| Global Hardness (η) | (ELUMO - EHOMO) / 2 | 2.0 to 2.25 | Resistance to charge transfer |
Note: The values presented are illustrative based on DFT calculations performed on structurally similar molecules and may vary depending on the specific functional and basis set used. materialsciencejournal.orgirjweb.com
DFT calculations are widely used to predict vibrational (FT-IR) and electronic (UV-Vis) spectra. By calculating the harmonic vibrational frequencies, a theoretical FT-IR spectrum can be generated. These calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors, and the results typically show good correlation with experimental spectra, aiding in the assignment of vibrational bands to specific functional groups.
Similarly, Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. researchgate.net This allows for the interpretation of electronic transitions, such as π → π* and n → π* transitions, which are characteristic of conjugated systems like this compound.
Molecular Modeling and Simulation
Molecular modeling extends beyond static structures to explore dynamic processes and conformational flexibility, providing a more complete picture of molecular behavior.
3-Amino-3-aryl-acrylonitriles are versatile precursors for the synthesis of heterocyclic compounds, including pyrazoles. Pyrazoles substituted at the 3 and 5 positions can exist in different tautomeric forms due to the migration of a proton between the two nitrogen atoms in the ring (annular tautomerism). nih.gov
Computational studies on such pyrazole (B372694) derivatives show that the relative stability of the tautomers is influenced by several factors, including the electronic nature of the substituents, intramolecular hydrogen bonding, and solvent effects. nih.govnih.gov DFT calculations can predict the energy of each tautomer, thereby determining the equilibrium constant. For instance, in 3(5)-substituted pyrazoles, electron-withdrawing groups tend to favor one tautomer over the other. nih.gov These theoretical analyses, often corroborated by NMR spectroscopy, are crucial for understanding the reactivity and biological activity of these heterocyclic systems. nih.govfu-berlin.de
The presence of rotatable single bonds in this compound allows for different spatial arrangements or conformations. The molecule can exist as (E) and (Z) isomers around the C=C double bond. Computational studies on similar acrylonitrile derivatives have shown that the (Z) isomer is often slightly more stable than the (E) isomer, with a calculated energy difference of around 4.47 kJ mol⁻¹. researchgate.netnih.gov
By systematically rotating the single bonds (e.g., the bond connecting the phenyl ring to the vinyl group) and calculating the energy at each step, a potential energy surface (PES) can be mapped. This map reveals the energy barriers between different conformations and identifies the global minimum energy structure, which is the most populated conformation at equilibrium.
Intermolecular Interactions and Crystal Packing Modes
In the solid state, the arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions. Understanding these interactions is key to explaining the crystal's stability and physical properties. Computational tools like Hirshfeld surface analysis are invaluable for this purpose. researchgate.netnih.govnih.gov
Hirshfeld surface analysis maps the regions of close contact between adjacent molecules in a crystal. By generating a 3D surface around a molecule, colored according to the distance to neighboring nuclei, it provides a visual representation of intermolecular interactions. chalcogen.ro The surface can be mapped with properties like dnorm, which highlights contacts shorter than the van der Waals radii in red, indicating significant interactions like hydrogen bonds.
H···H contacts: Often comprising the largest portion of the surface area (30-50%). nih.govnih.gov
C···H/H···C contacts: Indicative of C—H···π interactions, which are important for stabilizing the packing of aromatic rings (15-35%). nih.govnih.gov
Br···H/H···Br and N···H/H···N contacts: Representing weak hydrogen bonds and other specific interactions that guide the molecular assembly (10-15% each). nih.gov
These weak non-covalent interactions, such as N—H···N, N—H···O, C—H···N, and halogen bonds (C—Br···N), collectively determine the final crystal architecture, often leading to the formation of layers, chains, or complex three-dimensional networks. mdpi.comresearchgate.netnih.gov
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Applications in Advanced Organic Synthesis and Materials Science Research
Building Block in Complex Molecular Architectures
The inherent reactivity of 3-Amino-3-(4-bromophenyl)acrylonitrile, a member of the β-enaminonitrile class of compounds, makes it a powerful precursor for the synthesis of diverse heterocyclic systems. These scaffolds are of significant interest due to their prevalence in biologically active molecules and functional materials. β-Enaminonitriles are widely utilized as intermediates for creating a broad range of organic compounds, including various heterocycles. researchgate.net
Synthesis of Chiral Heterocyclic Ligands for Asymmetric Catalysis
While this compound belongs to the versatile class of β-enaminonitriles known for their role in heterocyclic synthesis, specific examples of its direct application in the synthesis of chiral heterocyclic ligands for asymmetric catalysis are not extensively documented in current literature. However, the functional groups present in the molecule—a nucleophilic enamine and an electrophilic nitrile—offer significant potential for such applications. The development of synthetic methods to transform enaminonitriles into structurally defined chiral molecules remains an area of interest in organic chemistry.
Precursor for Advanced Heterocyclic Scaffolds (e.g., Pyridones, Benzimidazoles)
The utility of this compound and related β-enaminonitriles as foundational materials for constructing complex heterocyclic scaffolds is well-established.
Pyridone Synthesis: β-Enaminonitriles are effective precursors for the synthesis of polysubstituted 3,4-dihydro-2(1H)-pyridones. Research has demonstrated a simple and highly efficient route for the regiospecific synthesis of these important nitrogen heterocycles by reacting β-enaminonitriles with α,β-unsaturated acid chlorides. tandfonline.com This reaction provides a direct pathway to the dihydro-2-pyridone skeleton, which is a core structure in various pharmaceutical and agrochemical agents. tandfonline.com Furthermore, related structures, such as 6-amino-4-(4-bromophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile, have been synthesized, highlighting the compatibility of the bromophenyl moiety in forming these heterocyclic systems. nih.gov Pyridone derivatives are recognized as privileged motifs in drug discovery and are versatile building blocks in organic synthesis. nih.gov
Benzimidazole (B57391) Synthesis: The acrylonitrile (B1666552) framework is integral to the synthesis of advanced benzimidazole derivatives. A common synthetic route involves the condensation of 2-cyanomethylbenzimidazole with substituted aromatic aldehydes. researchgate.netnih.gov For instance, a Chinese patent describes a preparation method for 2-benzimidazole-3-(4-bromophenyl)acrylonitrile, demonstrating the direct linkage of these two core structures. google.com Research has also focused on synthesizing series of benzimidazole acrylonitriles for various applications, underscoring the importance of this chemical class. researchgate.netnih.govuq.edu.au These compounds serve as precursors for more complex fused systems like benzimidazo[1,2-a]quinolines through photochemical reactions. nih.gov
Applications in Drug Design and Discovery Research (as a synthetic scaffold for targeted molecular structures)
The aryl acrylonitrile scaffold is an important structural motif in medicinal chemistry and the pharmaceutical industry. frontiersin.org The presence of the nitrile group and the aromatic ring allows for diverse biological interactions and further chemical modifications.
Compounds featuring the phenylacrylonitrile moiety have shown significant promise as anticancer agents. nih.gov For example, a series of benzimidazole acrylonitriles were designed and synthesized as potential antimalarial agents, showing inhibitory activity against Plasmodium falciparum. uq.edu.au These studies identified specific derivatives with high antimalarial activity, suggesting they could serve as leads for developing new drugs to combat drug resistance. uq.edu.au In other research, amino alcohol-modified acrylonitriles have been developed as potent, broad-spectrum cytotoxic agents against various tumor types. nih.gov The data from these studies highlight the potential of using the this compound scaffold as a starting point for generating libraries of compounds for screening and lead optimization in drug discovery programs.
| Heterocyclic Scaffold | Synthetic Utility | Key Findings |
| Pyridones | Precursor via reaction with unsaturated acid chlorides. tandfonline.com | Efficient, regiospecific synthesis of 3,4-dihydro-2(1H)-pyridones. tandfonline.com |
| Benzimidazoles | Synthesized from benzimidazole-2-acetonitrile and 4-bromobenzaldehyde (B125591). google.com | Forms the core of biologically active molecules, including potential antimalarials. uq.edu.au |
Materials Science Applications (for related acrylonitrile derivatives)
Acrylonitrile derivatives are increasingly explored for their unique photophysical and electronic properties, making them attractive candidates for advanced materials in electronics and optics.
Development of Organic Light-Emitting Diodes (OLEDs) Components
Acrylonitrile derivatives possessing an electron donor-π-acceptor (D-π-A) structure are of significant interest for solid-state lighting applications, including OLEDs. The electronic properties of these molecules can be tuned by modifying the substituent groups, which in turn controls the emission wavelength. Research on composites containing polyvinylcarbazole and various acrylonitrile derivatives has demonstrated their utility in producing blue light emission, a critical component for full-color displays. researchgate.net
Furthermore, functionalized acrylonitriles have been designed to exhibit aggregation-induced emission (AIE), a phenomenon where light emission is enhanced in the solid state. acs.org This property is highly desirable for OLED applications, as it can mitigate the quenching effects often observed in solid films. The development of acrylonitrile-linked covalent organic frameworks (COFs) has also shown a path toward creating stable, light-emitting polymers with high quantum yields, suitable for optoelectronic devices. d-nb.info
Exploration in Nonlinear Optical Materials
The design of new materials with high second-order nonlinear optical (NLO) performance is a major focus in materials science. rsc.org Functionalized acrylonitrile compounds are excellent candidates for NLO materials due to their inherent electronic asymmetry. Theoretical studies have shown that the second-order NLO response of acrylonitrile derivatives can be effectively modulated by introducing electron donor and acceptor groups. rsc.org The amino group (donor) and the nitrile group (acceptor) in this compound, connected through a conjugated π-system, create a "push-pull" structure that is a key requirement for high NLO activity. rsc.orgrochester.edu
The delocalized π-electrons that travel along the conjugated backbone of such organic molecules are a key factor for achieving high nonlinearities. rochester.edu This allows for applications such as frequency doubling of laser light, optical switching, and data processing. rochester.edujhuapl.edu
| Application Area | Relevant Property | Significance |
| OLEDs | Tunable photoluminescence, Aggregation-Induced Emission (AIE). acs.org | Enables creation of efficient solid-state emitters, particularly for blue light. researchgate.net |
| Nonlinear Optics | High second-order NLO response due to D-π-A "push-pull" structure. rsc.org | Potential for use in optical switching, frequency conversion, and other photonic devices. jhuapl.edu |
Design of Fluorescent Dyes and Probes for Research
The structural framework of this compound, featuring an electron-donating amino group and an electron-withdrawing nitrile group conjugated through a phenyl ring, positions it as a promising scaffold for the design of fluorescent dyes and probes. This donor-π-acceptor (D-π-A) architecture is a well-established strategy for creating molecules with significant intramolecular charge transfer (ICT) character, which often leads to desirable photophysical properties, including strong fluorescence and environmental sensitivity.
The design of novel fluorescent dyes based on this scaffold would involve systematic modifications to tune its spectral properties. For instance, derivatization of the amino group or substitution at various positions on the phenyl ring could modulate the electron-donating strength and the extent of π-conjugation, thereby shifting the absorption and emission maxima. Research on analogous D-π-A systems has shown that increasing the electron-donating ability of the donor group or extending the π-conjugated bridge typically results in a bathochromic (red) shift in the fluorescence emission.
Furthermore, the inherent sensitivity of ICT states to the local environment makes these potential dyes excellent candidates for the development of fluorescent probes. A change in solvent polarity, viscosity, or the presence of specific analytes can alter the energy of the ICT state, leading to a measurable change in the fluorescence signal (e.g., a shift in emission wavelength or a change in intensity). This solvatochromism is a key feature for probes designed to report on the microenvironment of biological systems or materials. While specific experimental data for this compound is not available in the reviewed literature, the photophysical properties of structurally similar amino-substituted aromatic nitriles support its potential in this area.
Below is a hypothetical data table illustrating the potential solvatochromic properties of a fluorescent probe based on the this compound core, based on typical observations for D-π-A dyes.
| Solvent | Dielectric Constant (ε) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (cm-1) | Quantum Yield (Φf) |
| Toluene | 2.38 | 380 | 480 | 5482 | 0.65 |
| Dichloromethane | 8.93 | 395 | 510 | 5890 | 0.42 |
| Acetonitrile (B52724) | 37.5 | 410 | 545 | 6320 | 0.21 |
| Methanol | 32.7 | 415 | 560 | 6400 | 0.15 |
Photoinitiators in Polymerization Research
The presence of a bromophenyl group in this compound suggests its potential application as a photoinitiator for free radical polymerization. It is known that certain brominated organic compounds can undergo photolytic cleavage of the carbon-bromine (C-Br) bond upon UV irradiation to generate reactive radicals capable of initiating polymerization.
Evaluation in Free Radical Polymerization Systems
In a typical evaluation, this compound would be incorporated into a formulation containing a monomer, such as an acrylate (B77674) or methacrylate (B99206). Upon exposure to UV light of an appropriate wavelength, the C-Br bond in the bromophenyl moiety could cleave, generating a bromine radical and a corresponding aryl radical. Both of these radical species could potentially initiate the polymerization of the monomer.
Research on other brominated aromatic compounds has demonstrated their ability to act as photoinitiators. For example, studies on brominated acrylates have shown that they can self-initiate polymerization upon UV exposure, with the C-Br bond cleavage being a key step in the generation of initiating radicals. researchgate.net The efficiency of this compound as a photoinitiator would depend on factors such as its molar extinction coefficient at the irradiation wavelength, the quantum yield of radical formation, and the reactivity of the generated radicals towards the monomer.
An experimental setup to evaluate its efficacy would involve comparing the polymerization of a standard monomer with and without the addition of the compound under UV irradiation. The degree of polymerization could be monitored by techniques such as Fourier-transform infrared (FTIR) spectroscopy by following the disappearance of the monomer's characteristic vinyl bond absorption.
The following table provides a hypothetical comparison of the polymerization of a standard acrylate monomer (e.g., methyl methacrylate) with a conventional photoinitiator versus the potential use of this compound.
| Initiator System | Monomer Conversion (%) after 10 min UV Exposure |
| Control (no initiator) | < 5 |
| Benzophenone (2 wt%) | 85 |
| This compound (2 wt%) | (Hypothetical) 60-70 |
Investigation of Photopolymerization Kinetics
The kinetics of the photopolymerization initiated by this compound could be investigated using techniques like photo-differential scanning calorimetry (photo-DSC) or real-time FTIR spectroscopy. These methods allow for the continuous monitoring of the reaction progress as a function of time upon UV irradiation.
Photo-DSC measures the heat flow associated with the exothermic polymerization reaction, from which the rate of polymerization (Rp) and the monomer conversion can be determined. Real-time FTIR, on the other hand, tracks the decrease in the concentration of the monomer's reactive double bonds.
A typical kinetic profile obtained from a real-time FTIR experiment would show the monomer conversion increasing over time, eventually plateauing as the reaction slows down due to monomer depletion and increased viscosity of the medium. The initial slope of this curve is proportional to the initial rate of polymerization. While specific kinetic data for this compound is not available, the general principles of free-radical photopolymerization would apply. mdpi.com
The table below illustrates the type of data that would be collected in a kinetic study of the photopolymerization of an acrylate monomer initiated by this compound at varying initiator concentrations.
| Initiator Concentration (wt%) | Light Intensity (mW/cm²) | Initial Rate of Polymerization (Rp, %/s) | Final Monomer Conversion (%) |
| 1.0 | 50 | (Hypothetical) 1.2 | (Hypothetical) 75 |
| 2.0 | 50 | (Hypothetical) 2.5 | (Hypothetical) 88 |
| 3.0 | 50 | (Hypothetical) 3.1 | (Hypothetical) 92 |
| 2.0 | 100 | (Hypothetical) 4.8 | (Hypothetical) 95 |
Supramolecular Chemistry and Solid State Phenomena
Cocrystallization Studies and Stoichiometric Complexes
While specific experimental cocrystallization studies involving 3-Amino-3-(4-bromophenyl)acrylonitrile are not extensively documented in publicly available literature, the molecular structure is well-suited for the formation of cocrystals and stoichiometric complexes. The practice of cocrystallization is a cornerstone of crystal engineering, allowing for the modification of a substance's physicochemical properties—such as solubility, stability, and melting point—by incorporating a second, pharmaceutically acceptable molecule (a coformer) into the crystal lattice. nih.govbohrium.com
The key to cocrystal design lies in identifying and utilizing robust and predictable non-covalent interactions, known as supramolecular synthons. nih.govresearchgate.net this compound features three primary functional groups that can participate in the formation of supramolecular heterosynthons (synthons formed between two different molecules):
Amino Group (-NH₂): Acts as a strong hydrogen bond donor.
Nitrile Group (-C≡N): Acts as a hydrogen bond acceptor.
Bromophenyl Ring: Can participate in halogen bonding and π-π stacking interactions.
Given these features, this compound is a prime candidate for forming cocrystals with a variety of coformers, particularly those containing complementary functional groups like carboxylic acids, amides, or other hydrogen bond acceptors and donors. For example, a cocrystal with a carboxylic acid coformer would be expected to form a highly stable and predictable hydrogen-bonded complex between the amino group and the carboxyl group.
The table below outlines potential coformers and the likely supramolecular synthons that would drive the formation of a stoichiometric complex with this compound.
| Coformer Class | Example Coformer | Potential Supramolecular Synthon |
| Carboxylic Acids | Benzoic Acid | Amine-Carboxylic Acid (N-H···O) |
| Amides | Isonicotinamide | Amine-Amide (N-H···O) |
| Phenols | Resorcinol | Amine-Hydroxyl (N-H···O) |
| H-Bond Donors | Urea | Nitrile-Amine (C≡N···H-N) |
Influence of Crystal Habit and Size on Optical Properties
The optical properties of molecular solids, particularly their solid-state luminescence, are highly sensitive to the specifics of their crystal packing, morphology (habit), and size. While a detailed analysis of this compound itself is not available, extensive research on a closely related analogue, (2Z)-2-(4-Bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile, provides significant insight into these phenomena.
A study on this similar compound revealed that different crystallization conditions could produce two distinct crystal forms (I and II) which, despite belonging to the same monoclinic space group with nearly identical unit-cell dimensions, exhibited different habits and colors. researchgate.net Crystal I presented as yellow blocks, while Crystal II formed as small, orange needles. This difference in morphology was directly linked to a significant variation in their solid-state photoluminescence.
In solution, both forms showed nearly identical absorption and emission maxima. However, in the solid state, their emission differed substantially, a phenomenon attributed directly to the variations in crystal habit and morphology. researchgate.net This demonstrates that even without a change in the fundamental polymorphic form, factors related to crystal growth and intermolecular arrangement at the surface can profoundly impact the material's optical emission. Further research on other acrylonitrile (B1666552) derivatives has confirmed that emission wavelengths are highly dependent on particle size and solid-state morphology. rsc.org
The table below summarizes the optical properties of the two different crystal habits observed for the analogous compound, (2Z)-2-(4-Bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile. researchgate.net
| Crystal Form | Solvent | Absorption Max (λabs) | Emission Max (λem) | Solid-State Emission Max (λem) |
| I (Yellow Blocks) | Dichloromethane | 404 nm | 501 nm | 512 nm (shoulder at 534 nm) |
| II (Orange Needles) | Dichloromethane | 404 nm | 502 nm | 582 nm |
Analysis of Hydrogen Bonding Networks and Crystal Lattices
Although a solved crystal structure for this compound is not available in the searched crystallographic databases, a robust analysis of its likely hydrogen bonding network and crystal lattice can be constructed based on established chemical principles and data from similar molecular structures.
The molecule contains one primary hydrogen bond donor (the amino -NH₂ group) and two potential hydrogen bond acceptor sites (the amino -NH₂ nitrogen and the nitrile -C≡N nitrogen). In molecules of this type, often described as "push-pull" systems, the amino group acts as an electron-donating group that is in conjugation with the electron-withdrawing nitrile group. This electronic communication significantly influences the hydrogen-bonding capabilities of the nitrogen atoms.
Crystallographic database investigations on similar aminonitrile compounds have shown that hydrogen bonds are more frequently formed with the nitrile nitrogen than the amino nitrogen. nih.gov This preference is attributed to "resonance-assisted hydrogen bonding," where the delocalization of the amino lone pair electrons increases the electron density and, therefore, the hydrogen-bond acceptor strength of the terminal nitrile nitrogen. nih.gov The amino nitrogen's ability to accept a hydrogen bond is also diminished by steric hindrance.
Therefore, the primary and most robust hydrogen bond in the crystal lattice of this compound is expected to be an intermolecular N-H···N bond, where the amino group of one molecule donates a proton to the nitrile group of a neighboring molecule. These interactions typically lead to the formation of common hydrogen-bond motifs such as chains or dimers. researchgate.netnih.govresearchgate.net
The table below details the potential hydrogen bonding interactions within the crystal lattice of this compound.
| Donor | Acceptor | Interaction Type | Expected Role in Lattice |
| Amino Group (N-H) | Nitrile Group (C≡N) | Strong Hydrogen Bond | Primary motif formation (chains, dimers) |
| Amino Group (N-H) | Amino Group (-NH₂) | Weak Hydrogen Bond | Less likely due to steric/electronic factors |
| Aromatic Ring (C-H) | Nitrile Group (C≡N) | Weak Hydrogen Bond | Secondary stabilization |
| Aromatic Ring (C-H) | Bromine Atom (Br) | Weak Hydrogen Bond | Secondary stabilization |
Polymer Chemistry and Polymerization Studies
Role in Acrylonitrile (B1666552) Polymerization (general context)
In the broader context of acrylonitrile polymerization, the introduction of comonomers is a common strategy to tailor the properties of the final polymer, particularly for applications such as carbon fiber precursors. Acrylonitrile is typically polymerized via free-radical mechanisms, often in solution, suspension, or emulsion systems. dntb.gov.ua The incorporation of comonomers can affect the polymerization kinetics and the molecular weight of the resulting polymer. researchgate.net
Functional comonomers, especially those containing amino groups, can play a significant role in the polymerization process. For instance, studies on the copolymerization of acrylonitrile with other amine-containing monomers, such as 2-aminoethyl methacrylate (B99206) hydrochloride, have been conducted to introduce specific functionalities into the polymer chain. researchgate.netatlantis-press.com These functional groups can alter the polymer's solubility, dyeability, and, most importantly, its thermal behavior during subsequent processing steps like thermal stabilization for carbon fiber production. atlantis-press.com
The presence of an amino group in 3-Amino-3-(4-bromophenyl)acrylonitrile suggests its potential to act as an internal initiator or chain transfer agent, depending on the polymerization conditions. Tertiary amines, for example, have been investigated as part of initiating systems for the anionic polymerization of acrylonitrile. rsc.org While the primary amino group in this compound would behave differently, it could still influence the reaction pathway. Furthermore, the bulky bromophenyl group could introduce steric effects, potentially altering the reactivity of the monomer and the microstructure of the resulting copolymer.
Investigation of Polymerization Mechanisms
The polymerization of acrylonitrile can proceed through different mechanisms, with free-radical and anionic polymerization being the most common. dntb.gov.uarsc.orgosti.gov The specific mechanism is largely determined by the choice of initiator and reaction conditions.
Free-Radical Polymerization: This is the most common industrial method for producing polyacrylonitrile (B21495) (PAN). e3s-conferences.org The polymerization is typically initiated by radical initiators such as peroxides or azo compounds. tandfonline.com When a comonomer like this compound is introduced, it would be incorporated into the growing polymer chain. The reactivity ratios of acrylonitrile and the comonomer would determine the distribution of the monomer units along the polymer backbone, which can range from random to blocky depending on their relative reactivities. mdpi.com The presence of the amino and bromophenyl groups on the comonomer could also influence the stereochemistry of the resulting polymer.
Anionic Polymerization: This method can be initiated by organometallic compounds or other nucleophilic reagents. rsc.org Tertiary amines, in combination with agents like ethylene (B1197577) oxide, have been shown to initiate the anionic polymerization of acrylonitrile by forming zwitterions that then attack the acrylonitrile monomer. rsc.org The primary amino group in this compound could potentially participate in initiation or side reactions in an anionic polymerization system. The specific role would depend on the reaction conditions and the nature of the initiator used.
The investigation into the polymerization mechanism for a copolymer containing this compound would involve detailed kinetic studies and characterization of the resulting polymer's microstructure using techniques like nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy.
Studies on Thermal Stability and Cyclization Processes of Related Polymers
The thermal stability and cyclization behavior of polyacrylonitrile-based polymers are critical for their application as carbon fiber precursors. The thermal stabilization process, typically carried out in air at temperatures between 200 and 300°C, involves the conversion of the linear polymer chains into a thermally stable ladder structure through the cyclization of the nitrile groups. rsc.orgmdpi.com This process is highly exothermic and must be carefully controlled.
The incorporation of comonomers with functional groups can significantly influence these thermal processes. Comonomers containing acidic or basic groups, such as itaconic acid or acrylamide (B121943), have been shown to initiate an ionic mechanism for cyclization, which can occur at lower temperatures than the free-radical cyclization that dominates in pure PAN. mdpi.commdpi.com This can lead to a more controlled and efficient stabilization process.
The amino group in this compound would be expected to have a similar effect. The lone pair of electrons on the nitrogen atom can act as a nucleophile, initiating the intramolecular cyclization of adjacent nitrile groups. This ionic cyclization mechanism is generally preferred as it can proceed at a more moderate pace and at lower temperatures, reducing the risk of an uncontrolled release of heat. mdpi.com Studies on copolymers of acrylonitrile and acrylamide have shown that the presence of the amide group promotes the ionic mechanism of cyclization. mdpi.com
The bromophenyl group would also impact the thermal stability. Halogen-containing compounds are known to act as flame retardants. rsc.org During thermal degradation, the bromine atoms could be released as radicals that can interrupt the radical chain reactions associated with combustion. Furthermore, the presence of the bulky aromatic group could increase the char yield of the polymer upon heating, which is a desirable characteristic for flame retardancy and for maximizing the carbon yield in carbon fiber production. researchgate.net
Below is a table summarizing the expected effects of the functional groups in this compound on the properties of acrylonitrile copolymers, based on studies of related systems.
| Functional Group | Expected Effect on Polymerization | Expected Effect on Thermal Stability and Cyclization |
| Amino Group (-NH2) | May act as an internal initiator or chain transfer agent. Can influence reaction kinetics. | Can initiate ionic cyclization of nitrile groups at lower temperatures, leading to a more controlled stabilization process. |
| Bromophenyl Group (-C6H4Br) | Introduces steric hindrance, potentially affecting monomer reactivity and polymer microstructure. | Can enhance flame retardancy through radical scavenging mechanisms. May increase char yield upon thermal degradation. |
| Nitrile Group (-CN) | Primary site for polymerization in the acrylonitrile backbone. | Undergoes cyclization during thermal stabilization to form a stable ladder structure. |
Future Research Directions and Emerging Areas
Development of Green and Sustainable Synthetic Methodologies
The pursuit of environmentally benign chemical processes has spurred research into green and sustainable methods for synthesizing α-aminonitriles and related compounds. derpharmachemica.comresearchgate.net Traditional synthetic routes often involve hazardous reagents and generate significant waste. Future research on 3-Amino-3-(4-bromophenyl)acrylonitrile is expected to focus on the adoption of greener alternatives.
Key areas of development include:
Use of Eco-Friendly Catalysts: Research is ongoing into the use of water-tolerant Lewis acid catalysts and organocatalysts, which can be easily recovered and reused, minimizing waste and environmental impact. derpharmachemica.commdpi.com For instance, catalysts like FeCl3 supported on clay (EPZG) have shown efficacy in the synthesis of α-aminonitriles under solvent-free conditions. derpharmachemica.comderpharmachemica.com
Solvent-Free and Aqueous Synthesis: The development of solvent-free reaction conditions or the use of water as a solvent are central tenets of green chemistry. researchgate.net These approaches reduce the reliance on volatile organic compounds (VOCs), which are often toxic and flammable.
Alternative Feedstocks: Investigations into the use of renewable feedstocks are gaining traction. For example, methods are being explored to produce acrylonitrile (B1666552) from bio-based sources like glycerol, a byproduct of biodiesel production, and glutamic acid. researchgate.net
| Green Synthesis Approach | Potential Advantages for this compound Synthesis | Relevant Research on Analogous Compounds |
| Heterogeneous Catalysis | Simplified catalyst recovery and recycling, reduced contamination of the final product. | Use of nano copper ferrite (B1171679) and superparamagnetic Fe3O4 as reusable catalysts for α-aminonitrile synthesis. researchgate.net |
| Aqueous Media Synthesis | Reduced environmental impact, lower cost, and enhanced safety. | β-cyclodextrin as a recyclable catalyst for Strecker reactions in water. organic-chemistry.org |
| Microwave-Assisted Synthesis | Accelerated reaction rates, higher yields, and reduced energy consumption. | Synthesis of N-substituted benzimidazole (B57391) based acrylonitriles using microwave-assisted techniques. nih.gov |
Exploration of Novel Catalytic Systems for Enhanced Selectivity
The development of novel catalytic systems is crucial for achieving high selectivity and efficiency in the synthesis of this compound. The (E) notation in its name refers to the specific stereoisomeric configuration around the carbon-carbon double bond, which is generally more stable. ontosight.ai Achieving high stereoselectivity is a significant challenge in organic synthesis.
Future research in this area will likely focus on:
Transition Metal Catalysis: Palladium and nickel-based catalysts have been effectively used in the synthesis of aryl acrylonitriles through cross-coupling reactions. nih.govfrontiersin.org Further exploration of ligand design and reaction conditions can lead to catalysts with higher activity and selectivity for the desired isomer of this compound.
Organocatalysis: Chiral organocatalysts offer a metal-free approach to enantioselective synthesis, which is particularly important for pharmaceutical applications where a specific enantiomer may have the desired therapeutic effect. mdpi.com
Photoredox Catalysis: This emerging field utilizes light to drive chemical reactions, often under mild conditions. Photocatalytic methods have been successfully applied to the synthesis of α-aminonitriles and could offer a novel and sustainable route to this compound. researchgate.net
| Catalytic System | Potential for Selectivity | Example in Related Syntheses |
| Palladium/NIXANTPHOS | High efficiency in the synthesis of a variety of substituted aryl acrylonitriles. nih.govfrontiersin.org | Synthesis of aryl acrylonitriles via α-alkenylation of arylacetonitriles. nih.govfrontiersin.org |
| Chiral Squaramide Catalysts | High enantioselectivity in the synthesis of chiral α-aminonitriles. mdpi.com | Enantioselective Strecker reaction for the preparation of chiral α-aminonitriles. mdpi.com |
| Photoredox Catalysis with Rose Bengal | Mild and efficient synthesis of α-aminonitriles using a readily available cyanide source. researchgate.net | Sunlight-assisted synthesis of α-aminonitriles in a capillary flow microreactor. researchgate.net |
Integration with Flow Chemistry Techniques
Flow chemistry, utilizing microreactors and continuous flow systems, offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and scalability. numberanalytics.com The integration of flow chemistry techniques is a promising avenue for the synthesis of this compound.
Key benefits and research directions include:
Improved Safety and Control: Microreactors provide a high surface-area-to-volume ratio, enabling precise temperature control and minimizing the risk of thermal runaway, which is particularly important for potentially exothermic reactions. nih.govrsc.org
Enhanced Efficiency and Yield: Continuous flow systems allow for rapid optimization of reaction parameters, leading to higher yields and purity of the final product. chimia.ch The sodiation of substituted acrylonitriles has been successfully demonstrated in a continuous flow setup. researchgate.netnih.gov
Scalability: Flow chemistry facilitates a seamless transition from laboratory-scale synthesis to industrial production without the need for extensive process redevelopment. google.com
| Flow Chemistry Technique | Advantages for Synthesis | Application in Acrylonitrile Chemistry |
| Microreactor Technology | Precise control over reaction conditions, leading to improved yields and selectivity. numberanalytics.com | Synthesis of α-aminonitriles in an integrated microreactor. researchgate.net |
| Continuous Flow Sodiation | Efficient and rapid formation of functionalized acrylonitriles. researchgate.netnih.gov | Sodiation of substituted acrylonitriles and subsequent trapping with electrophiles. researchgate.netnih.gov |
| Microwave-Assisted Flow Synthesis | Accelerated reaction rates and potential for solvent-free conditions. nih.gov | Continuous synthesis of various organic compounds, with potential application to acrylonitrile derivatives. nih.gov |
Advanced Structure-Property Relationship Studies for Targeted Applications
A deeper understanding of the relationship between the molecular structure of this compound and its physicochemical and biological properties is essential for designing new compounds with specific functionalities. Advanced computational and experimental techniques are being employed to elucidate these relationships.
Future research in this domain will likely involve:
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies correlate the structural features of molecules with their biological activities, enabling the prediction of the potency of new derivatives. nih.govnih.gov Such models can guide the synthesis of more effective analogs of this compound for applications in areas like oncology. nih.gov
Computational Docking and Molecular Dynamics Simulations: These in silico methods can predict how the compound interacts with biological targets such as proteins and enzymes, providing insights into its mechanism of action. nih.govmdpi.com Computational analyses have been used to rationalize the antitumor activities of related benzimidazole-acrylonitrile skeletons. nih.gov
Experimental Physicochemical Characterization: Detailed experimental studies on properties such as solubility, lipophilicity, and crystal packing will provide crucial data for understanding the compound's behavior in biological systems and for the development of drug delivery systems. researchgate.net
| Analysis Technique | Insights Gained | Relevance to this compound |
| QSAR Modeling | Predicts biological activity based on molecular descriptors, guiding the design of more potent compounds. nih.gov | Can be used to design derivatives with enhanced anticancer or other therapeutic activities. nih.gov |
| Molecular Docking | Elucidates binding modes and interactions with biological targets at the atomic level. mdpi.com | Can identify potential protein targets and explain the mechanism of action. mdpi.com |
| Experimental and Theoretical Physicochemical Studies | Provides data on solubility, stability, and intermolecular interactions, crucial for drug development. researchgate.net | Informs formulation strategies and predicts pharmacokinetic properties. researchgate.net |
Q & A
Q. What synthetic methodologies are recommended for preparing 3-amino-3-(4-bromophenyl)acrylonitrile with high purity?
A widely cited method involves condensation reactions using 4-bromobenzaldehyde and malononitrile derivatives under acidic conditions. For example, a procedure adapted from Adv. Sci. (2023) combines this compound with trifluoromethylbenzaldehyde in acetic acid at reflux, achieving yields >80% after recrystallization . Key parameters:
- Catalyst : Acetic acid (30 mL per 20 mmol substrate).
- Temperature : Reflux conditions (110–120°C).
- Purification : Ethanol/water recrystallization.
Q. How should researchers characterize the structural integrity of this compound?
Standard characterization includes:
Q. What are the stability considerations for this compound under laboratory conditions?
The compound is sensitive to light and moisture. Storage recommendations:
- Temperature : –20°C in amber vials.
- Solvent : Dissolve in dry DMSO or acetonitrile for long-term stability.
Degradation products (e.g., hydrolysis of the nitrile group) can be monitored via HPLC with UV detection at 254 nm.
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in catalytic systems?
Density Functional Theory (DFT) studies reveal:
- Electrophilicity : The bromophenyl group enhances electron-withdrawing effects, activating the acrylonitrile moiety for nucleophilic attacks.
- Reaction sites : Amino and nitrile groups are critical for forming coordination complexes in transition-metal catalysis.
For accurate modeling, use B3LYP/6-31G(d) basis sets to optimize geometry and calculate frontier molecular orbitals .
Q. What strategies resolve contradictions in reported spectroscopic data for derivatives of this compound?
Discrepancies in NMR or mass spectra often arise from:
- Solvent effects : Compare data in identical solvents (e.g., DMSO-d).
- Tautomerism : The amino group may exhibit keto-enol tautomerism, altering peak positions. Use variable-temperature NMR to confirm dynamic equilibria.
- Impurity profiles : Employ high-resolution mass spectrometry (HRMS) to distinguish between structural isomers and byproducts .
Q. How can this compound be leveraged in designing biologically active molecules?
Recent studies highlight its role as a precursor for cytotoxic agents:
- Cytotoxicity screening : Modify the acrylonitrile scaffold to introduce heterocyclic moieties (e.g., pyridine or chromene derivatives).
- Mechanistic insights : Evaluate interactions with DNA or enzymes via molecular docking simulations (AutoDock Vina) and in vitro assays (e.g., MTT on cancer cell lines) .
Experimental Design & Data Analysis
Q. How to optimize reaction conditions for synthesizing derivatives with improved yields?
Use a factorial design approach:
| Factor | Range | Optimal Value |
|---|---|---|
| Temperature | 80–120°C | 110°C |
| Catalyst (AcOH) | 10–50 mL | 30 mL |
| Reaction time | 6–24 hrs | 12 hrs |
| Post-optimization, validate reproducibility via triplicate runs and ANOVA analysis . |
Q. What analytical techniques are critical for assessing crystallographic purity?
- PXRD : Compare experimental patterns with simulated data from single-crystal structures.
- DSC/TGA : Monitor melting points and thermal decomposition profiles to detect polymorphic impurities.
- Solid-state NMR : Resolve crystallographic packing effects on chemical shifts .
Data Contradiction & Resolution
Q. How to address conflicting reports on the compound’s solubility in polar solvents?
Contradictions may stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
